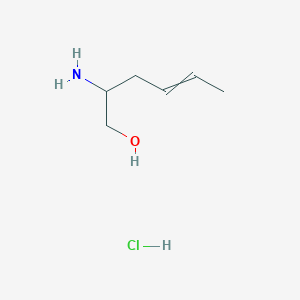

2-Aminohex-4-en-1-ol;hydrochloride

Description

2-Aminohex-4-en-1-ol hydrochloride is an aliphatic amino alcohol hydrochloride characterized by a six-carbon chain with a double bond at the 4-position and an amine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-aminohex-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-4-6(7)5-8;/h2-3,6,8H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLJXAQDEPSPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminohex-4-en-1-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-hexen-1-ol with ammonia under specific conditions to introduce the amino group at the second position . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 2-Aminohex-4-en-1-ol;hydrochloride typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminohex-4-en-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated amines.

Substitution: Various substituted amines.

Scientific Research Applications

2-Aminohex-4-en-1-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminohex-4-en-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

The following analysis compares 2-aminohex-4-en-1-ol hydrochloride with structurally related hydrochlorides, focusing on molecular features, synthesis, stability, and analytical methods.

Structural Analogues

(a) (S)-3-Aminohexan-1-ol Hydrochloride

- Similarity : 0.78 (structural isomer)

- Key Differences : The absence of a double bond (hexan-1-ol vs. hex-4-en-1-ol) reduces rigidity and may lower reactivity in conjugation-dependent reactions. The amine group at the 3-position (vs. 2-position) alters steric and electronic interactions.

- Applications : Used in chiral synthesis; saturated chains often improve metabolic stability compared to unsaturated analogs.

(b) 4-Aminocyclohexan-1-ol Hydrochloride (Trans)

- Similarity : 0.74

- Key Differences: Cyclohexane ring introduces steric hindrance and conformational rigidity, contrasting with the linear hexenol chain. The trans configuration further affects solubility and crystallinity.

- Synthesis : Prepared via stereoselective hydrogenation, differing from the acid hydrolysis used for aliphatic analogs .

(c) 2-(2-Aminothiazol-4-yl) Acetic Acid Hydrochloride

Physicochemical Properties

Analytical Methods

- HPLC: Widely used for purity analysis (e.g., 2-amino-5-methylphenol HCl in ) .

- Spectrophotometry: Applied to memantine hydrochloride (similar amino-alcohol structure) for quantitative determination .

- Stability Testing : Accelerated degradation studies, as seen for amiloride hydrochloride, suggest storage at controlled pH and temperature .

Stability and Reactivity

- The double bond in 2-aminohex-4-en-1-ol hydrochloride may increase susceptibility to electrophilic addition compared to saturated analogs like (S)-3-aminohexan-1-ol HCl.

- Hydrochloride salts generally exhibit improved stability over free bases, but steric effects (e.g., cyclohexane rings) can reduce hydrolysis rates .

Biological Activity

2-Aminohex-4-en-1-ol hydrochloride, with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol, is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

2-Aminohex-4-en-1-ol hydrochloride is characterized by the presence of both an amino group and a hydroxyl group on a hexene chain. This structural configuration allows it to participate in a range of chemical reactions, including oxidation, reduction, and substitution reactions.

| Property | Value |

|---|---|

| CAS Number | 863554-67-0 |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.64 g/mol |

| Purity | 95% |

The biological activity of 2-aminohex-4-en-1-ol hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions may influence cellular pathways and processes, leading to observed biological effects.

1. Pharmaceutical Research

2-Aminohex-4-en-1-ol hydrochloride is being investigated for its potential therapeutic properties. As a precursor in the synthesis of pharmaceutical compounds, it may play a role in developing new drugs targeting various diseases.

2. Biochemical Studies

The compound has been utilized in studies examining biological pathways, particularly those involving amino acids and alcohols. Its reactivity allows researchers to explore its effects on enzyme activities and metabolic processes.

3. Industrial Uses

In addition to its biological applications, this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of 2-aminohex-4-en-1-ol hydrochloride:

Case Study: Antiproliferative Activity

A study examined the antiproliferative effects of aminophenol derivatives, including compounds structurally related to 2-aminohex-4-en-1-ol hydrochloride. These compounds demonstrated significant activity against cancer cell lines without binding to retinoic acid receptors, indicating a potential for therapeutic use against malignancies .

Mechanistic Insights

Research indicates that the compound's mechanism involves altering cellular signaling pathways through its interactions with key biomolecules. For instance, it has been shown to affect gene expression related to cell growth and differentiation .

Comparative Analysis

When compared to similar compounds, such as 2-aminohexane and 4-aminohex-4-en-1-ol, 2-aminohex-4-en-1-ol hydrochloride exhibits unique reactivity due to its unsaturated structure. This allows for broader applications in organic synthesis and biological research.

| Compound | Key Features |

|---|---|

| 2-Aminohexane | Saturated analog; less reactive |

| 4-Aminohex-4-en-1-ol | Similar structure; different functional groups |

| 2-Aminohex-4-en-1-one | Contains a ketone group; differing properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.